4-Bromochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromochroman, also known as 4-bromo-2,3-dihydro-1-benzopyran, is a heterocyclic organic compound. It consists of a benzene ring fused to a dihydropyran ring with a bromine atom attached to the fourth carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Synthetic Routes and Reaction Conditions:
Bromination of Chroman: One common method involves the bromination of chroman (2,3-dihydro-1-benzopyran) using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as 2-bromo-phenylpropanol, under acidic conditions to form the chroman ring followed by bromination.
Industrial Production Methods: Industrial production methods often involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles are increasingly being adopted in industrial settings to achieve these goals .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4-bromo-2,3-dihydro-1-benzopyran-4-one.
Reduction: Reduction of this compound can yield 4-bromo-2,3-dihydro-1-benzopyran-4-ol.
Major Products:
Oxidation: 4-Bromo-2,3-dihydro-1-benzopyran-4-one
Reduction: 4-Bromo-2,3-dihydro-1-benzopyran-4-ol
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-bromochroman and its derivatives often involves interaction with specific molecular targets and pathways:
Molecular Targets: These compounds can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The biological effects of this compound derivatives are often mediated through pathways such as the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Comparison with Similar Compounds
4-Bromochroman can be compared with other similar compounds, such as:
Chroman: Lacks the bromine atom and exhibits different biological activities.
4-Chromanone: Contains a carbonyl group at the fourth position instead of a bromine atom, leading to different reactivity and applications.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its derivatives also exhibit a broad spectrum of biological activities, making it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C9H9BrO |
---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
4-bromo-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H9BrO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2 |
InChI Key |
AWSXVTPKXAZCLF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.